![molecular formula C20H26N2O3 B1615658 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 2725-15-7](/img/structure/B1615658.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Overview
Description
“1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol” is a chemical compound with the CAS Number: 2725-15-7 and a molecular weight of 342.44 . The IUPAC name for this compound is 1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol .
Synthesis Analysis
While specific synthesis details for this compound were not found, related compounds have been synthesized using various methods. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .
Scientific Research Applications
Pharmacology
In pharmacology, this compound shows potential due to its structural similarity to known pharmacologically active piperazines. It could serve as a precursor or an intermediate in the synthesis of drugs targeting central nervous system disorders, leveraging its piperazine core structure which is often found in drugs acting as serotonin receptor antagonists .
Biochemistry
Biochemically, the compound could be utilized in studying protein-ligand interactions due to its ability to bind with various receptors. Its methoxyphenyl group may mimic the behavior of endogenous compounds, making it valuable in enzyme-substrate studies to understand biochemical pathways .
Medicinal Chemistry
In medicinal chemistry, the compound’s relevance comes from its potential role in the design of new therapeutic agents. Its molecular framework could be modified to enhance its interaction with biological targets, aiding in the development of new medications with improved efficacy and reduced side effects .
Organic Synthesis
For organic synthesis, this compound could be employed as a building block for the construction of complex molecules. Its phenolic and piperazine components are versatile functional groups that can undergo various organic reactions, enabling the synthesis of a wide range of derivatives .
Analytical Chemistry
In analytical chemistry, “1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol” could be used as a standard or reference compound in chromatographic analysis. It could help in the quantification and qualification of similar compounds in complex mixtures .
Chemical Engineering
From a chemical engineering perspective, this compound could be studied for its physicochemical properties, such as solubility and stability, which are crucial for process design and optimization in pharmaceutical manufacturing .
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Target of Action
Compounds with similar structures, such as para-methoxyphenylpiperazine (meopp), have been found to interact withalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Meopp, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is known to affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
A study on 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, a structurally similar compound, identified promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
For example, MeOPP produces somewhat similar effects to amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20/h2-10,18,23H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKPGVIGPRQBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949978 | |
Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
CAS RN |
2725-15-7 | |
Record name | 1-Piperazineethanol, 4-(p-methoxyphenyl)-alpha-phenoxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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